![molecular formula C23H25FN4O4 B2507181 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894020-40-7](/img/structure/B2507181.png)
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds that have been studied for their potential therapeutic effects. The related compounds have been explored for their inhibitory effects on platelet aggregation and blood coagulation enzymes, as well as for their anti-acetylcholinesterase activity, which could be beneficial in the treatment of thrombosis and dementia, respectively.
Synthesis Analysis
The synthesis of related piperidine and piperazine derivatives has been reported in the literature. For instance, a series of benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and evaluated for their biological activity . Another study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity . These syntheses typically involve multiple steps, including the introduction of functional groups that are crucial for the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of piperidine and piperazine derivatives is critical for their biological activity. The presence of a fluorophenyl group, as seen in the compound of interest, is a common feature in these molecules. For example, the introduction of a fluorine atom on the phenyl ring has been shown to enhance the potency of factor Xa inhibitors . Similarly, the substitution of the benzamide moiety with bulky groups has been found to increase anti-acetylcholinesterase activity . These structural modifications are designed to optimize the interaction of the compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds, introduction of fluorine atoms, and the use of palladium-catalyzed reactions. For example, the synthesis of a fluorophenyl piperazine derivative involved electrophilic fluorination of a trimethylstannyl precursor . These reactions are carefully chosen to ensure the introduction of the desired functional groups while maintaining the integrity of the sensitive molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluorine atoms and other substituents can significantly affect the lipophilicity, which in turn can influence the biological activity and pharmacokinetic properties of the compounds. For instance, the addition of meta-F and para-CF3 on the distal phenyl ring resulted in an enhancement of the FXa potency due to changes in lipophilicity . The specific physical and chemical properties of the compound "4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide" would need to be determined experimentally to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
DNA Binding and Staining
The synthetic dye Hoechst 33258, a related compound with structural similarities, demonstrates the capacity for strong binding to the minor groove of double-stranded B-DNA, indicating potential research applications in fluorescent DNA staining for cell biology and chromosomal analysis. This highlights the broader relevance of structurally related compounds in biotechnology and molecular biology for nuclear staining and DNA content analysis in plant cell biology, among other applications (Issar & Kakkar, 2013).
Neuropsychiatric Disorder Treatments
Dopamine D2 receptor (D2R) ligands, such as arylpiperazine derivatives, are crucial in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, suggesting that compounds with similar structures could be explored for therapeutic potential in these areas (Jůza et al., 2022).
CNS Drug Synthesis
Functional chemical groups, including heterocycles with nitrogen, suggest a vast potential for synthesizing compounds with central nervous system (CNS) activity. This research identifies heterocycles as a significant class for developing new CNS drugs, highlighting the importance of compounds with complex structures, such as the one mentioned, in drug design (Saganuwan, 2017).
Antipsychotic Agents
Arylcycloalkylamines, including phenylpiperidines and piperazines, play a pivotal role in antipsychotic agents. This suggests that compounds with similar pharmacophoric groups might be explored for their contributions to potency and selectivity in binding affinity at D2-like receptors, indicating their potential application in developing new antipsychotic medications (Sikazwe et al., 2009).
Antineoplastic Agents
The development of novel series of compounds as potential antineoplastic drug candidates demonstrates the importance of exploring structurally complex compounds for their cytotoxic properties and tumour-selective toxicity. This research underscores the potential of compounds with elaborate structures in chemotherapy and drug resistance modulation (Hossain et al., 2020).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-17-2-4-19(5-3-17)28-14-18(12-22(28)29)25-23(30)27-9-7-26(8-10-27)13-16-1-6-20-21(11-16)32-15-31-20/h1-6,11,18H,7-10,12-15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIHMRXGVLGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.